molecular formula C26H29NO B195050 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene CAS No. 19957-52-9

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene

Cat. No.: B195050
CAS No.: 19957-52-9
M. Wt: 371.5 g/mol
InChI Key: YOKPBLYAKJJMQO-UHFFFAOYSA-N
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Description

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene is a synthetic organic compound known for its complex structure and diverse applications. This compound features a phenyl group substituted with a beta-diethylaminoethoxy group, and it is connected to a diphenylethylene moiety. Its unique structure makes it a subject of interest in various fields of scientific research.

Scientific Research Applications

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-hydroxybenzaldehyde with diethylaminoethanol to form the intermediate p-(beta-diethylaminoethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound .

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. These methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations.

Mechanism of Action

The mechanism of action of 1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved in its action .

Comparison with Similar Compounds

1-(p-(beta-Diethylaminoethoxy)phenyl)-1,2-diphenylethylene can be compared with similar compounds such as:

Properties

IUPAC Name

2-[4-(1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPBLYAKJJMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200328
Record name 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19957-52-9
Record name 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19957-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESCHLOROCLOMIPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6PB68Y8K4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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